tert-Butyl (cyano(cyclopentyl)methyl)carbamate
Description
tert-Butyl (cyano(cyclopentyl)methyl)carbamate (CAS: 912770-99-1) is a carbamate derivative featuring a cyclopentyl ring substituted with a cyano (-CN) and a tert-butyl carbamate group. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol and a purity of ≥95% . Its structure combines the steric bulk of the tert-butyl group with the electron-withdrawing nature of the cyano substituent, which may influence reactivity, solubility, and interactions in biological systems.
Properties
CAS No. |
1159826-69-3 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
tert-butyl N-[cyano(cyclopentyl)methyl]carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
OQTNMAOGVPWMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Boc Protection
The most common approach to prepare tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. For the target compound, the amine precursor is a cyano(cyclopentyl)methyl amine or its salt.
-
- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine or sodium bicarbonate to neutralize the acid byproduct.
- Temperature: 0 °C to room temperature.
- Time: 1–24 hours depending on scale and reactivity.
Mechanism:
The amine nucleophilically attacks the Boc2O carbonyl carbon, forming the carbamate linkage and releasing tert-butanol.
Introduction of Cyano and Cyclopentyl Groups
The cyano and cyclopentyl substituents can be introduced via nucleophilic substitution or addition reactions on suitable precursors:
Method A: From Cyclopentyl Aldehyde Derivatives
- Starting from cyclopentyl aldehyde, a cyanomethyl group can be introduced by reaction with cyanide sources (e.g., NaCN) under controlled conditions.
- Subsequent amination and Boc protection yield the target compound.
Method B: Using Aminomethyl Cyclopentane Intermediates
- Aminomethyl cyclopentane derivatives can be converted to the cyano-substituted carbamate by reaction with cyanide reagents followed by Boc protection.
Alternative Synthetic Routes
Base-Mediated Intramolecular Decarboxylative Synthesis
- Literature reports a base-mediated intramolecular decarboxylation of alkanoyloxycarbamates to form alkylamines, which can be adapted to synthesize carbamate derivatives with cyano substituents.
- This method offers mild conditions and good yields for carbamate formation with functionalized alkyl groups.
Grignard or Organometallic Addition
- Organometallic reagents such as phenyl magnesium bromide have been used to modify carbamate intermediates, which can be adapted for cyclopentyl derivatives.
- This approach allows for the introduction of complex substituents adjacent to the carbamate nitrogen.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM | 0–25 °C | 2–24 h | 80–95 | Mild conditions, high selectivity |
| Cyanation | NaCN or KCN, solvent (e.g., DMF, water) | 0–50 °C | 1–6 h | 70–85 | Requires careful handling of cyanide |
| Amination (if needed) | Ammonia or amine source | Ambient | 1–12 h | 75–90 | Precursor preparation step |
| Decarboxylative synthesis | Base (e.g., K2CO3), alkanoyloxycarbamate | 25–80 °C | 4–12 h | 65–90 | Alternative mild method |
- The Boc protection step is well-established and provides high yields with minimal side reactions.
- Cyanation reactions require strict control of cyanide reagent concentration and temperature to avoid side products.
- Base-mediated decarboxylative methods offer an efficient alternative to classical cyanation, with fewer hazardous reagents.
- Organometallic additions provide versatility but may require inert atmosphere and anhydrous conditions.
- Purity and yield are enhanced by optimizing solvent choice and reaction time.
The preparation of tert-Butyl (cyano(cyclopentyl)methyl)carbamate involves strategic synthesis combining carbamate formation and cyano group introduction. The most reliable method is Boc protection of the corresponding amine precursor, which can be synthesized via cyanation of cyclopentyl derivatives. Alternative methods such as base-mediated decarboxylation and organometallic additions provide complementary routes with distinct advantages in yield and operational simplicity.
This compound’s synthesis is supported by diverse literature sources emphasizing mild reaction conditions, high selectivity, and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (cyano(cyclopentyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted carbamates or cyano derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H20N2O2
- Molecular Weight : Approximately 224.30 g/mol
- Functional Groups : The compound features a tert-butyl group, a cyano group, and a carbamate moiety, which contribute to its reactivity and biological activity.
Medicinal Chemistry
tert-Butyl (cyano(cyclopentyl)methyl)carbamate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow for modifications that can enhance biological activity:
- Drug Development : The compound serves as a building block in the synthesis of various drug candidates, particularly those targeting specific receptors or enzymes. Its ability to form derivatives with altered functional groups can lead to compounds with improved efficacy or selectivity .
- Receptor Interaction Studies : Research indicates that modifications in the cyano group can significantly impact the compound's interaction with biological receptors, such as adenosine receptors. For instance, the presence of the cyano group influences whether the compound acts as an agonist or antagonist .
Organic Synthesis
The compound is utilized in several synthetic pathways due to its versatile reactivity:
- Synthesis of Complex Molecules : this compound can be employed in multi-step synthesis processes, where it acts as an intermediate in forming more complex structures. This capability is particularly valuable in creating compounds with potential therapeutic applications .
- Ligand Design : In studies involving ligand design for various receptors, this compound has been used to develop novel ligands that exhibit desired pharmacological profiles. Its unique structure allows for specific interactions that can be tailored through chemical modifications .
Case Study 1: Development of CDK Inhibitors
A recent study highlighted the use of carbamate derivatives, including this compound, as cyclin-dependent kinase (CDK) inhibitors. These compounds were shown to inhibit cell proliferation effectively, demonstrating their potential in cancer therapy .
Case Study 2: Receptor Binding Affinity
In another investigation, researchers explored how variations in the cyano group affected binding affinity to human adenosine receptors. The study revealed that certain derivatives exhibited high selectivity and potency, indicating their potential as therapeutic agents for conditions like asthma and cardiovascular diseases .
Mechanism of Action
The mechanism of action of tert-Butyl (cyano(cyclopentyl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl (cyano(cyclopentyl)methyl)carbamate with structurally related carbamate derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Structural and Functional Differences
- Cyclopentyl vs. However, cyclopropyl rings may improve membrane permeability due to their planar geometry .
- Cyano (-CN) vs. Keto (-O) Groups: The cyano group in the target compound increases electron-withdrawing effects, which may stabilize intermediates in nucleophilic reactions. In contrast, the keto group in CAS 847416-99-3 introduces polarity, reducing solubility in nonpolar solvents (Log S = -1.7) .
- Substituent Effects on Bioactivity :
Fluorophenyl-substituted derivatives (e.g., CAS 1286274-19-8) exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets , while methoxycyclohexyl derivatives (e.g., CAS 561307-54-8) may enhance water solubility due to the hydroxyl group .
Physicochemical and ADMET Properties
- The target compound’s cyano group marginally improves solubility compared to the keto analogue but remains poorly water-soluble.
- None of these derivatives are predicted to cross the blood-brain barrier (BBB), limiting their use in central nervous system-targeted therapies .
Biological Activity
tert-Butyl (cyano(cyclopentyl)methyl)carbamate is a chemical compound that has garnered attention in recent years for its potential biological activities. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyano-cyclopentyl group. Its unique structure suggests possible interactions with biological targets, making it an interesting candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the cyano group and the cyclopentyl ring may influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1159826-69-3 |
| Functional Groups | Carbamate, Cyano |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The carbamate moiety can form stable complexes with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyano group may enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer .
Case Studies and Research Findings
- Anticancer Study :
- Enzyme Inhibition :
Comparative Analysis
The biological activity of this compound can be compared with other carbamates and related compounds:
| Compound | IC (μM) | Biological Activity |
|---|---|---|
| tert-Butyl N-(1-cyanocyclopentyl)carbamate | 0.126 | Anticancer |
| Similar Carbamate A | 0.200 | Antimicrobial |
| Similar Carbamate B | >50 | Less active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
